Diethyl 5-(hydroxymethyl)isophthalate
Overview
Description
Diethyl 5-(hydroxymethyl)isophthalate is an organic compound with the molecular formula C13H16O5. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and one of the aromatic hydrogen atoms is substituted with a hydroxymethyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-(hydroxymethyl)isophthalate can be synthesized through the esterification of 5-(hydroxymethyl)isophthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(hydroxymethyl)isophthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of diethyl 5-carboxyisophthalate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Diethyl 5-carboxyisophthalate.
Reduction: Diethyl 5-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-(hydroxymethyl)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including plasticizers and resins.
Mechanism of Action
The mechanism of action of diethyl 5-(hydroxymethyl)isophthalate involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to bind to the C1 domain of protein kinase C, modulating its activity and affecting cellular processes such as proliferation and apoptosis . The hydroxymethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target proteins.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(hydroxymethyl)isophthalate
- Diethyl 5-carboxyisophthalate
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-hydroxyisophthalate
Uniqueness
Diethyl 5-(hydroxymethyl)isophthalate is unique due to the presence of both ester and hydroxymethyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential biological applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPMZYDTZVKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346169 | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181425-91-2 | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 5-(hydroxymethyl)isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diethyl 5-(hydroxymethyl)isophthalate contribute to the synthesis of branched polyethylene and what makes it suitable for this application?
A1: this compound acts as a multifunctional monomer in the transesterification polymerization of telechelic polyethylenes []. Its structure, featuring a central aromatic ring with two ester groups and a hydroxymethyl group, allows it to react with the terminal functional groups of the polyethylene macromonomers. This leads to the formation of branching points in the resulting polyethylene-ester (PE-ester) polymer chain. This branching contributes to unique properties compared to linear polyethylene, such as enhanced melt strain hardening [].
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